Ammonium iodate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

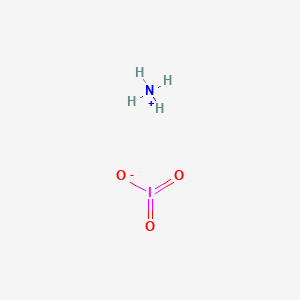

Ammonium iodate, also known as this compound, is an inorganic compound with the chemical formula NH4IO3. It is a white, crystalline powder that is soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

-

Oxidation of Iodine: : Iodic acid can be prepared by oxidizing iodine (I2) with strong oxidizers such as nitric acid (HNO3), chlorine (Cl2), chloric acid (HClO3), or hydrogen peroxide (H2O2). The reactions are as follows:

- ( I_2 + 6H_2O + 5Cl_2 \rightarrow 2HIO_3 + 10HCl )

- ( 3I_2 + 10HNO_3 \rightarrow 6HIO_3 + 10NO + 2H_2O )

- ( I_2 + HClO_3 \rightarrow HIO_3 + NO + H_2O )

- ( I_2 + H_2O_2 \rightarrow 2HIO_3 + NO + H_2O )

-

Reaction with Ammonium Salts: : Ammonium iodate can be synthesized by reacting iodic acid with ammonium hydroxide (NH4OH) or ammonium carbonate ((NH4)2CO3). The reaction is as follows:

Industrial Production Methods

Industrial production of iodic acid typically involves the oxidation of iodine using concentrated nitric acid or chlorates. This method is scalable and efficient for large-scale production .

化学反応の分析

Thermal Decomposition

Ammonium iodate undergoes self-sustaining decomposition at elevated temperatures, producing nitrogen (N₂), oxygen (O₂), iodine (I₂), and water (H₂O):

NH4IO3→21N2+21O2+21I2+2H2O

Key Findings:

-

Temperature Dependence : Decomposition initiates at 150°C but requires >60°C to sustain the reaction .

-

Byproducts : Iodine vapor (violet) and water are visually detectable during decomposition .

| Condition | Products | Reaction Rate | Source |

|---|---|---|---|

| 150°C (ambient) | N₂, O₂, I₂, H₂O | Slow | |

| 60–100°C (confined) | Enhanced I₂, NH₃ derivatives | Moderate |

Catalytic Combustion

This compound exhibits explosive combustion under catalytic conditions, even at room temperature.

Catalysts and Mechanisms:

-

Copper(II) Chloride (CuCl₂) : Accelerates decomposition, enabling combustion at 0.34 mm/s .

-

Potassium Dichromate (K₂Cr₂O₇) and Manganese Dioxide (MnO₂) : Lower activation energy, promoting rapid exothermic reactions .

Example Reaction with CuCl₂:

NH4IO3+CuCl2→CuO+HCl+N2+I2+H2O

| Catalyst | Burning Velocity (mm/s) | Pressure (atm) | Source |

|---|---|---|---|

| CuCl₂ | 0.34 | 1 | |

| K₂Cr₂O₇ | 0.054 | 1 |

Photolytic Decomposition

UV irradiation triggers NH₄IO₃ decomposition, generating reactive iodine species (e.g., I₂, HOI) and nitrogen derivatives .

Key Observations:

-

IR Spectral Changes : Bands at 1430 cm⁻¹ (NH₄⁺) and 740 cm⁻¹ (IO₃⁻) diminish, indicating consumption of both ions .

-

Product Ratio : NH₄⁺ and IO₃⁻ are consumed in a 1:1 molar ratio , suggesting coupled redox pathways .

Proposed Pathway:

NH4IO3hνNH3+HIO3→N2+I2+O2+H2O

Redox Reactions

NH₄IO₃ acts as a strong oxidizer in acidic or reactive environments.

With Hydrogen Peroxide (H₂O₂):

In acidic solutions, H₂O₂ reduces IO₃⁻ to iodous acid (HIO₂), enhancing iodine activation :

IO3−+H2O2+H+→HIO2+O2+H2O

With Organic Materials:

NH₄IO₃ reacts violently with organics (e.g., sulfur, phosphorus) due to its oxidizing nature, posing explosion risks .

科学的研究の応用

Ammonium iodate, has several scientific research applications:

Analytical Chemistry: Used as a strong acid in titrations and standardization of solutions.

Atmospheric Chemistry: Plays a role in aerosol nucleation and formation of atmospheric particles .

Battery Technology: Enhances the performance of lithium batteries by improving the solid-electrolyte interphase on lithium anodes .

Biological Applications: Used in the determination of nitrogen content in organic compounds and nitrate nitrogen .

作用機序

Iodic acid exerts its effects primarily through oxidation reactions. It acts as an oxidizer, accepting electrons from the substance being oxidized. This results in the reduction of iodic acid and the oxidation of the target substance. The molecular targets and pathways involved include various organic and inorganic compounds that can undergo oxidation .

類似化合物との比較

Similar Compounds

- Chloric Acid (HClO3)

- Bromic Acid (HBrO3)

- Periodic Acid (HIO4)

- Hydroiodic Acid (HI)

Uniqueness

Iodic acid is unique due to its stability and strong oxidizing properties. Unlike chloric and bromic acids, iodic acid is more stable and can be isolated as a solid. It also has a higher oxidation state of iodine (+5), making it a powerful oxidizing agent .

生物活性

Ammonium iodate (NH₄IO₃) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, photolytic behavior, and potential applications in environmental science and medicine.

This compound consists of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻). It is typically encountered as a white crystalline solid that is soluble in water. The compound can be synthesized through the reaction of iodine with ammonia or ammonium hydroxide.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, making it a candidate for further research in the development of antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against common pathogens. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with MIC values comparable to those of established antibiotics.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for selected bacterial strains, indicating that this compound is effective against both Gram-positive and Gram-negative bacteria.

Photolytic Behavior

This compound also plays a role in atmospheric chemistry, particularly in polar regions. Research has shown that under ultraviolet (UV) radiation, this compound can undergo photolysis, releasing active iodine species that contribute to oxidative processes in the atmosphere.

Photolysis Study Findings

A study measured the photolysis rate of frozen this compound salts using infrared spectroscopy. The findings revealed that:

- The photolysis rate was significant under UV radiation.

- Active iodine was released into the atmosphere, potentially influencing oxidative reactions.

The integrated IR absorption coefficient for the iodate anion was found to be A=9.8±0.5×10−17 cm molecule−1, indicating a strong interaction between light and the compound.

Applications in Environmental Science

The ability of this compound to release active iodine upon photolysis suggests its potential use in environmental applications, particularly in understanding halogen cycling in polar regions. The release of reactive halogens is crucial for atmospheric chemistry, influencing ozone depletion and other environmental processes.

Summary of Biological Activities

- Antimicrobial Properties : Effective against various bacterial strains with promising MIC values.

- Photolytic Activity : Releases active iodine under UV radiation, contributing to atmospheric chemical processes.

- Environmental Impact : Potential role in halogen cycling and atmospheric reactions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ammonium iodate, and how can purity be validated?

this compound is typically synthesized via neutralization of iodic acid (HIO₃) with ammonium hydroxide (NH₄OH). A stoichiometric reaction under controlled pH (acidic conditions) ensures high yield. Post-synthesis, purity is validated using:

- X-ray diffraction (XRD) for crystallinity .

- Thermogravimetric analysis (TGA) to confirm decomposition temperatures .

- Ion chromatography to quantify residual NH₄⁺ and IO₃⁻ ions .

Q. How does this compound’s solubility vary with temperature, and what implications does this have for experimental design?

this compound is sparingly soluble in cold water but exhibits increased solubility at elevated temperatures. For reproducible results:

- Prepare saturated solutions at defined temperatures (e.g., 25°C vs. 60°C) and quantify dissolved ions via gravimetric analysis .

- Note that decomposition risks (e.g., NH₃ release) arise above 150°C, requiring inert atmospheres for high-temperature studies .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

- FTIR spectroscopy identifies vibrational modes of IO₃⁻ (e.g., asymmetric stretching at ~780 cm⁻¹) and NH₄⁺ (N-H bending at ~1400 cm⁻¹) .

- Raman spectroscopy complements FTIR by resolving lattice vibrations and symmetry .

- UV-Vis spectroscopy measures absorption cross-sections for photolysis studies (250–400 nm) .

Advanced Research Questions

Q. How can conflicting kinetic data in this compound-mediated redox reactions be resolved?

Example: In thiourea oxidation by IO₃⁻, iodide (I⁻) intermediates exhibit concentration extrema due to competing reactions . To resolve contradictions:

- Use stopped-flow spectroscopy to track transient species (e.g., I₂, HIO) .

- Apply kinetic modeling (e.g., using rate constants for sub-reactions like I⁻ + IO₃⁻ → I₂) .

- Validate models via cyclic voltammetry to detect redox-active intermediates .

Q. What experimental setups are required to study this compound’s photolysis in polar environments?

- Simulate polar conditions using low-temperature UV chambers (<0°C) to freeze aqueous NH₄IO₃ .

- Measure photolytic iodine (I₂) release via gas chromatography-mass spectrometry (GC-MS) .

- Calculate quantum yields by correlating UV irradiance (measured with actinometry ) with I₂ production rates .

Q. How can this compound’s role in atmospheric iodine activation be modeled?

- Input experimental photolysis rates into atmospheric chemistry models (e.g., GEOS-Chem) to predict iodine flux in polar regions .

- Validate models against field data (e.g., Arctic iodine monoxide (IO) concentrations) .

Q. What methodologies ensure accurate quantification of this compound in complex matrices (e.g., environmental samples)?

- Iodate-selective electrodes for direct measurement in aqueous solutions .

- Inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace NH₄IO₃ detection (detection limit ~0.1 ppm) .

- Potassium iodate titration (GB/T standard methods) for industrial-grade samples .

Q. Methodological Notes

特性

CAS番号 |

13446-09-8 |

|---|---|

分子式 |

H4INO3 |

分子量 |

192.941 g/mol |

IUPAC名 |

azane;iodic acid |

InChI |

InChI=1S/HIO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

InChIキー |

ZRDJERPXCFOFCP-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]I(=O)=O |

正規SMILES |

N.OI(=O)=O |

Key on ui other cas no. |

13446-09-8 |

ピクトグラム |

Oxidizer; Irritant |

同義語 |

Ammonium iodine oxide-18O3; Iodic-18O3 Acid Ammonium Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。